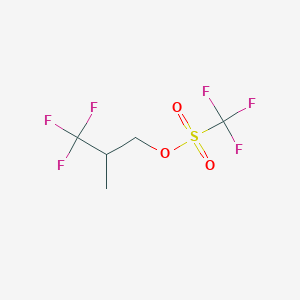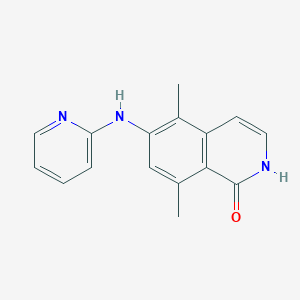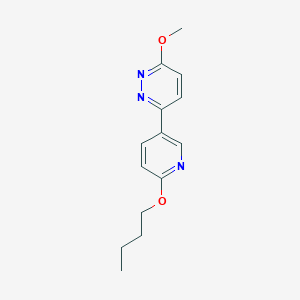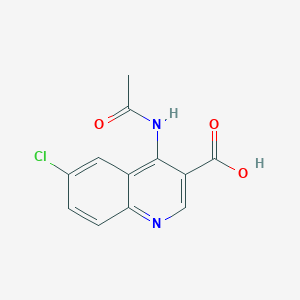![molecular formula C11H12BrN3 B11854618 2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine](/img/structure/B11854618.png)
2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine is a heterocyclic compound that belongs to the class of pyridoindoles This compound is characterized by the presence of a bromine atom at the 2-position and an amine group at the 6-position of the tetrahydro-5H-pyrido[2,3-b]indole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine typically involves multiple steps. One common method involves the bromination of a precursor compound, followed by cyclization and amination reactions. For example, the bromination of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting bromo compound is then subjected to amination using reagents such as ammonia or primary amines .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, N-bromosuccinimide, ammonia, primary amines, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include substituted pyridoindoles, oxidized or reduced derivatives, and cyclized compounds with enhanced stability and biological activity .
Applications De Recherche Scientifique
2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine include other brominated pyridoindoles and related heterocyclic compounds such as:
- 2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine
- 2-fluoro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine
- 2-iodo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromine atom and an amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H12BrN3 |
|---|---|
Poids moléculaire |
266.14 g/mol |
Nom IUPAC |
2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine |
InChI |
InChI=1S/C11H12BrN3/c12-10-4-2-7-8-5-6(13)1-3-9(8)14-11(7)15-10/h2,4,6H,1,3,5,13H2,(H,14,15) |
Clé InChI |
FTRDQXBGBGDIEP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1N)C3=C(N2)N=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11854561.png)
![5-Methyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B11854566.png)








